An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-81-0)
An In-depth Technical Guide to 2-(4-bromo-1H-pyrazol-1-yl)ethanol (CAS: 214614-81-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Functionalized Pyrazole Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold holds a privileged position. Its inherent biological activities and versatile chemical handles have made it a cornerstone in the design of novel therapeutics.[1] This guide focuses on a particularly valuable derivative: 2-(4-bromo-1H-pyrazol-1-yl)ethanol. The strategic placement of a bromo substituent and a hydroxyethyl group on the pyrazole core makes this molecule a highly versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[2][3] This document serves as a comprehensive technical resource, providing in-depth information on the synthesis, properties, reactivity, and applications of this important chemical entity.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 214614-81-0 | [4][5] |
| Molecular Formula | C₅H₇BrN₂O | [5] |
| Molecular Weight | 191.03 g/mol | [6] |
| Appearance | Solid | [7] |
| Boiling Point | 299.2 °C at 760 mmHg (Predicted) | [7] |
Spectroscopic Data (Predicted)
While experimental spectra are the gold standard for compound characterization, predicted data provides a valuable reference for researchers. The following data is derived from computational models.
Mass Spectrometry (Predicted Adducts): [8]
| Adduct | m/z |
| [M+H]⁺ | 190.98146 |
| [M+Na]⁺ | 212.96340 |
| [M-H]⁻ | 188.96690 |
| [M+NH₄]⁺ | 208.00800 |
| [M+K]⁺ | 228.93734 |
Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol can be efficiently achieved through the N-alkylation of 4-bromopyrazole with a suitable two-carbon electrophile. A well-established method for the analogous alkylation of pyrazoles with ethylene chlorohydrin under phase-transfer catalysis provides a strong basis for a reliable synthetic protocol.[9]
Proposed Synthetic Protocol: N-Alkylation of 4-Bromopyrazole
This protocol is adapted from the known procedures for the alkylation of pyrazoles with haloalcohols.[9] The reaction proceeds via the deprotonation of 4-bromopyrazole followed by nucleophilic attack on 2-bromoethanol.
Caption: Proposed workflow for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanol.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-bromopyrazole (1 equivalent) in a suitable organic solvent such as toluene, add an aqueous solution of sodium hydroxide (e.g., 50%).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, for example, tetrabutylammonium bromide (TBAB).
-
Addition of Alkylating Agent: To the stirred biphasic mixture, add 2-bromoethanol (1.0-1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion of the reaction, cool the mixture to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The synthetic potential of 2-(4-bromo-1H-pyrazol-1-yl)ethanol stems from the distinct reactivity of its functional groups: the bromo-substituted pyrazole ring and the primary alcohol.
Reactions at the Pyrazole Ring: Cross-Coupling Reactions
The bromine atom at the C4 position of the pyrazole ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This is a powerful strategy for generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.
Caption: Reactivity map of 2-(4-bromo-1H-pyrazol-1-yl)ethanol.
Reactions of the Hydroxyethyl Side Chain
The primary alcohol functionality can undergo a variety of transformations, including:
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.
-
Substitution: Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.
This dual reactivity makes 2-(4-bromo-1H-pyrazol-1-yl)ethanol a valuable linchpin for the assembly of complex molecules where modifications at both the pyrazole core and the side chain are desired.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs.[10] The title compound, with its functional handles, is an ideal starting material for the synthesis of libraries of compounds for screening against various biological targets.
Role as a Key Building Block for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2][3] The pyrazole scaffold is frequently found in kinase inhibitors, where it can act as a hinge-binding motif or as a scaffold for presenting key pharmacophoric groups. The ability to introduce diversity at the C4 position of 2-(4-bromo-1H-pyrazol-1-yl)ethanol via cross-coupling reactions is a powerful tool for optimizing the potency and selectivity of kinase inhibitors.[11] The hydroxyethyl side chain can also be modified to interact with other regions of the kinase active site or to improve the pharmacokinetic properties of the molecule.
Potential in the Synthesis of Other Bioactive Molecules
Beyond kinase inhibitors, pyrazole derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[12] The versatility of 2-(4-bromo-1H-pyrazol-1-yl)ethanol makes it a valuable precursor for the exploration of novel therapeutics in these and other disease areas.
Safety and Handling
General Safety Recommendations: [7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(4-bromo-1H-pyrazol-1-yl)ethanol is a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its dual functionality allows for the independent or sequential modification of both the pyrazole core and the hydroxyethyl side chain, providing a powerful platform for the generation of diverse molecular libraries. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this versatile compound in their pursuit of novel and impactful scientific discoveries.
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